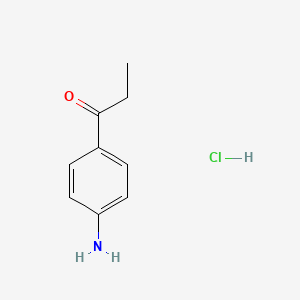

p-Aminopropiophenone hydrochloride

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propiedades

Número CAS |

6170-25-8 |

|---|---|

Fórmula molecular |

C9H12ClNO |

Peso molecular |

185.65 g/mol |

Nombre IUPAC |

1-(4-aminophenyl)propan-1-one;hydrochloride |

InChI |

InChI=1S/C9H11NO.ClH/c1-2-9(11)7-3-5-8(10)6-4-7;/h3-6H,2,10H2,1H3;1H |

Clave InChI |

VDAXOIZQZPYAOM-UHFFFAOYSA-N |

SMILES |

CCC(=O)C1=CC=C(C=C1)N.Cl |

SMILES canónico |

CCC(=O)C1=CC=C(C=C1)N.Cl |

Números CAS relacionados |

70-69-9 (Parent) |

Origen del producto |

United States |

Historical Context and Research Evolution of P Aminopropiophenone Hydrochloride

Early Investigations and Original Synthesis Routes

The first synthesis of p-Aminopropiophenone was reported in 1900. scispace.comresearchgate.net One of the early methods involved the reaction of acetanilide (B955) with propionyl chloride. scispace.com More contemporary synthesis approaches have since been developed, often starting from aniline (B41778) derivatives. scispace.com A common method involves the Friedel-Crafts acylation of aniline.

Another documented synthetic route involves the oxidation of optically active N-formylnorephedrine, followed by the removal of the amino-protecting group to yield optically pure α-aminopropiophenone hydrochloride. mdma.ch Additionally, a stereospecific synthesis has been reported involving the bromination of propiophenone (B1677668) followed by a Gabriel synthesis, although this method has been noted to potentially lead to racemization during the final deprotection step.

Evolution of Research Foci: From Cyanide Antidote and Radioprotective Agent to Vertebrate Pesticide

The initial interest in PAPP stemmed from its potential as a medical countermeasure. scispace.comresearchgate.netescholarship.orgenvirolink.govt.nz Researchers investigated its efficacy as an antidote for cyanide poisoning and as a radioprotective agent. scispace.comresearchgate.netescholarship.orgenvirolink.govt.nznih.gov The primary mechanism behind its antidotal properties is its ability to induce the formation of methemoglobin in the blood. scispace.comenvirolink.govt.nzapvma.gov.auapvma.gov.au Methemoglobin has a high affinity for cyanide, effectively sequestering it and preventing it from inhibiting cellular respiration. scispace.comnih.gov This action made PAPP a promising candidate for pre-treatment against cyanide exposure. scispace.comdtic.mil

The radioprotective effects of PAPP were also a subject of study. scispace.comresearchgate.net This line of research explored the compound's ability to mitigate the harmful effects of ionizing radiation.

However, a crucial observation during these early toxicity studies was the particular susceptibility of mammalian carnivores to PAPP. researchgate.net This finding marked a pivotal shift in the research focus. Scientists at the Denver Wildlife Research Centre in the early 1980s began to assess PAPP's potential as a predator control agent. wikipedia.org This research was later advanced by scientists in Australia, who demonstrated its effectiveness for the humane control of feral cats and red foxes. wikipedia.org

This evolution in understanding led to the development of PAPP as a vertebrate pesticide, particularly in New Zealand and Australia. escholarship.orgapvma.gov.auwikipedia.orgnih.govenvirolink.govt.nzescholarship.orgresearchgate.netopenagrar.de Its high toxicity to target species like stoats, ferrets, and feral cats, coupled with a comparatively lower risk to non-target animals like birds, made it an attractive option for conservation efforts. wikipedia.orgnih.govenvirolink.govt.nz The mechanism of action remains the same: the induction of methemoglobinemia, leading to a lethal oxygen deficit. envirolink.govt.nzapvma.gov.auapvma.gov.aunih.govresearchgate.net This rapid and humane mode of action is a key feature of its use in predator control programs. nih.govenvirolink.govt.nzescholarship.org

Interactive Data Table: Key Research Milestones of p-Aminopropiophenone Hydrochloride

| Research Focus | Key Findings | Decade of Initial Significant Research |

| Cyanide Antidote | Induces methemoglobin formation, which binds to cyanide. scispace.comnih.gov | 1960s escholarship.org |

| Radioprotective Agent | Investigated for its ability to protect against ionizing radiation. scispace.comresearchgate.net | 1960s escholarship.org |

| Vertebrate Pesticide | High toxicity in mammalian carnivores. researchgate.net Developed for the control of stoats, feral cats, and other predators. escholarship.orgapvma.gov.auwikipedia.orgnih.govenvirolink.govt.nzescholarship.orgresearchgate.netopenagrar.de | 1980s wikipedia.org |

Synthetic Chemistry and Structural Analogues of P Aminopropiophenone Hydrochloride

Chemical Synthesis Methodologies

The synthesis of p-aminopropiophenone (PAPP) can be achieved through established organic chemistry reactions. A common and historical method is the Friedel-Crafts acylation. rsc.orgnih.gov This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring. nih.gov

In a typical synthesis, the starting material is aniline (B41778). The amino group (-NH2) of aniline is highly activating and can interfere with the Lewis acid catalyst used in the Friedel-Crafts reaction. Therefore, the amino group is first protected, usually by acetylation with acetic anhydride (B1165640) to form acetanilide (B955). This protection moderates the activating effect of the amino group and prevents unwanted side reactions.

The acetanilide then undergoes Friedel-Crafts acylation with propionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The electrophilic acylium ion, generated from propionyl chloride and AlCl₃, attacks the para-position of the acetanilide ring due to steric hindrance at the ortho-positions. The final step involves the deprotection (hydrolysis) of the acetyl group to regenerate the free amino group, yielding p-aminopropiophenone. The hydrochloride salt can then be formed by treating the free base with hydrochloric acid. An early synthesis method reported in 1900 involved the reaction of acetanilide with propionyl chloride. scispace.com

Development and Evaluation of Structural Analogues for Methemoglobinemia Induction

The primary biological effect of p-aminopropiophenone is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state, rendering it unable to transport oxygen. wikipedia.org This property has driven research into developing structural analogues with potentially enhanced or modulated activity.

Alkyl Analogues and Lipophilicity Studies

A number of alkyl analogues of p-aminopropiophenone have been synthesized and evaluated for their ability to induce methemoglobin formation. nih.gov Studies have shown that lipophilicity, a measure of a compound's ability to dissolve in fats and lipids, plays a crucial role in this activity. nih.gov

Research indicates the existence of an optimal lipophilicity for in vitro methemoglobin (metHb) formation among a series of alkyl aminophenones. nih.gov For instance, within a series of twenty analogues, one compound demonstrated a particularly high efficacy. nih.gov There also appear to be specific structural requirements for activity beyond just lipophilicity. Analogues with branched-chain alkyl groups and those with cyclic alkyl structures were found to be less effective at inducing methemoglobin in vitro compared to their straight-chain counterparts. nih.gov

Table 1: In Vitro Methemoglobin (metHb) Induction by Selected p-Aminopropiophenone Alkyl Analogues

| Compound Analogue | Key Structural Feature | In Vitro metHb% (± SD) |

|---|---|---|

| Compound 6 | Optimal Lipophilicity Alkyl Analogue | 74.1 ± 2 nih.gov |

| Branched Alkyl Analogues (10-16) | Branched Alkyl Chains | Inferior to Compound 6 nih.gov |

| Cyclic Alkyl Analogues (17-20) | Cyclic Alkyl Structures | Inferior to Compound 6 nih.gov |

This table is based on findings from a study evaluating structural analogues of p-aminopropiophenone. "Inferior" indicates lower metHb induction compared to the reference compound under the studied conditions.

Aminophenone Bioisosteres (Oximes, Sulfoxides, Sulfones, Sulfonamides)

In addition to modifying the alkyl chain, researchers have explored replacing the ketone functional group with various bioisosteres to investigate their impact on methemoglobin-inducing activity. nih.gov Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects.

A series of aminophenone bioisosteres, including oximes, a sulfoxide, a sulfone, and sulfonamides, were synthesized and evaluated. nih.gov The results of these studies indicated that these bioisosteres were inferior methemoglobin inducers when compared to the parent ketone compound, p-aminopropiophenone. nih.gov This suggests that the carbonyl group of the propiophenone (B1677668) structure is a key element for its biological activity. nih.gov

Structure-Activity Relationships Governing Biological Effects, including Hammett Substituent Constants in Redox Mechanisms

The biological activity of p-aminopropiophenone and its analogues is intrinsically linked to their chemical structure and electronic properties. The induction of methemoglobinemia is a redox-driven process, where the aminophenone is metabolized to a hydroxylamine (B1172632) derivative, which then participates in a redox cycle within erythrocytes, oxidizing hemoglobin. mdpi.com

The structure-activity relationship (SAR) is significantly influenced by the electronic nature of substituents on the aromatic ring. The Hammett substituent constant (σ) is a measure of the electron-withdrawing or electron-donating influence of substituents on the reactivity of a benzene (B151609) ring. pitt.edu These constants can be separated into field (F) and resonance (R) parameters, which describe the inductive and resonance effects of a substituent, respectively. nih.gov

Analysis of p-aminopropiophenone analogues suggests that a specific combination of these field and resonance parameters may be crucial for the redox mechanisms underlying their methemoglobin-inducing toxicity. nih.gov The electronic properties of the substituents directly impact the stability of the intermediate radical species formed during the redox cycling, thereby affecting the rate and efficiency of hemoglobin oxidation. This highlights the importance of subtle electronic tuning of the molecule to optimize its biological effect. nih.gov

Pharmacokinetics and Biotransformation of P Aminopropiophenone Papp in Non Human Animal Models

Absorption, Distribution, and Excretion Patterns

Following oral administration, p-Aminopropiophenone (PAPP) is rapidly absorbed from the gastrointestinal tract in several non-human animal species. envirolink.govt.nz Peak plasma concentrations are typically observed within 15 minutes to 1.5 hours, depending on the species. envirolink.govt.nzapvma.gov.au For instance, in rats and dogs, the time to reach maximum plasma concentration (Tmax) is up to 60 minutes, while in cynomolgus monkeys, it is between 1 to 1.5 hours. envirolink.govt.nzapvma.gov.au

Once absorbed, PAPP is distributed throughout the body via the bloodstream. merckvetmanual.com The primary route of excretion for PAPP and its metabolites is through the urine, with over 70% of the administered radiolabeled dose being eliminated this way in rats, dogs, and monkeys. apvma.gov.aunih.gov The fecal route represents a minor pathway for elimination in these species. apvma.gov.au Studies have shown that a significant portion of the administered dose is excreted within the first 24 hours. envirolink.govt.nz For example, within this timeframe, 93-96% of the dose is excreted in rats, 84% in dogs, and 84-95% in monkeys. envirolink.govt.nz Trace amounts can still be detected in urine and feces up to 120 hours post-administration. envirolink.govt.nz

The oral bioavailability of PAPP has been reported to be between 32% and 52% in dogs. apvma.gov.auapvma.gov.au While some PAPP derivatives have been found in the bile of dogs and rats, they appear to be reabsorbed and ultimately excreted in the urine. envirolink.govt.nz

Table 1: Peak Plasma Concentrations of p-Aminopropiophenone (PAPP) in Different Animal Species

| Species | Time to Peak Plasma Concentration (Tmax) |

| Male Rats | 15 minutes |

| Female Rats | 1 hour |

| Beagles (Dogs) | 30 minutes to 1 hour |

| Cynomolgus Monkeys | 1 to 1.5 hours |

Data sourced from Wood et al. (1991) envirolink.govt.nz

Table 2: Percentage Excretion of p-Aminopropiophenone (PAPP) Over Time in Different Animal Species

| Species | % Excreted in Urine and Feces (within 24 hours) |

| Rats | 93% - 96% |

| Dogs | 84% |

| Monkeys | 84% - 95% |

Data sourced from Wood et al. (1991) envirolink.govt.nz

Species-Specific Metabolic Pathways

The metabolism of PAPP exhibits significant variation across different animal species, leading to diverse metabolic profiles. newzealandecology.orgbioone.org These differences are primarily attributed to the presence and activity of various metabolic enzymes in each species. envirolink.govt.nz

In rats and monkeys, a primary metabolic pathway for PAPP is N-acetylation. nih.govenvirolink.govt.nz This process involves the addition of an acetyl group to the amino group of the PAPP molecule. envirolink.govt.nz N-acetyltransferases (NATs) are the cytosolic enzymes responsible for this reaction. envirolink.govt.nz While most mammal species possess these enzymes, canids are a notable exception. envirolink.govt.nz In monkeys, N-acetylation occurs alongside other oxidative pathways. nih.gov

In dogs, the primary metabolic routes for PAPP involve ring and aliphatic hydroxylation. nih.govbioone.org This means that hydroxyl groups are added to the aromatic ring and the propionyl side chain of the PAPP molecule. envirolink.govt.nznih.gov This pathway is dominant in dogs due to the absence of N-acetyltransferase activity in this species. envirolink.govt.nz

Cynomolgus monkeys utilize both N-acetylation and oxidative pathways to metabolize PAPP. nih.gov In the oxidative pathway, PAPP is oxidized to form p-aminobenzoic acid. nih.gov This intermediate then undergoes conjugation with an amino acid to produce p-aminohippuric acid. nih.gov These metabolites, along with N-acetylated products, are then excreted. nih.gov

While specific studies on PAPP metabolism in marsupials are limited, it is suggested that brushtail possums likely utilize an active glucuronic acid pathway for detoxification and excretion. bioone.org Glucuronidation is a common phase II metabolic reaction where glucuronic acid is attached to xenobiotics to increase their water solubility and facilitate their elimination from the body. bioone.orgnih.gov Birds also employ glucuronidation for metabolism. bioone.org

Role of Cytochrome P450 Enzymes in Bioactivation (e.g., CYP 2C11, 2E1, 3A in Rat; CYP 2C, 2E1, 3A4 in Human Microsomes)

The bioactivation of PAPP, leading to its toxic effects, is mediated by cytochrome P450 (CYP450) enzymes. envirolink.govt.nz These enzymes are involved in the biotransformation of PAPP into its active metabolite, N-hydroxylaminopropiophenone (PHAPP), which is a potent oxidizer of hemoglobin. envirolink.govt.nzapvma.gov.au

In vitro studies using rat liver microsomes have implicated several CYP450 enzymes in this process. nih.gov Research suggests the involvement of multiple P450 enzymes in the bioactivation of aromatic amines like PAPP. nih.gov Specifically, in rats, CYP2C11, CYP2E1, and CYP3A have been identified as playing a role. nih.govnih.gov

In human liver microsomes, the bioactivation of PAPP is also catalyzed by multiple CYP450 enzymes. nih.gov Studies have shown that CYP2C, CYP2E1, and CYP3A4 are involved in the metabolic activation of similar compounds. nih.govnih.gov The activity of these enzymes can be influenced by various factors, including exposure to other substances. nih.gov For example, chronic alcohol consumption can lead to an increase in CYP2E1 levels, which may impact the metabolism of drugs and other xenobiotics. nih.gov

Table 3: Cytochrome P450 Enzymes Involved in p-Aminopropiophenone (PAPP) Bioactivation

| Species | Cytochrome P450 Enzymes |

| Rat (in vitro) | CYP2C11, CYP2E1, CYP3A |

| Human (in vitro) | CYP2C, CYP2E1, CYP3A4 |

Information compiled from multiple sources. nih.govnih.govnih.govnih.govnih.gov

Characterization of Active and Inactive Metabolites, including N-Hydroxylaminopropiophenone (PHAPP)

The biotransformation of p-Aminopropiophenone (PAPP) is a critical determinant of its pharmacological activity. PAPP itself is not a direct oxidant of hemoglobin; it requires metabolic activation to exert its effects. scispace.com The primary active metabolite responsible for inducing methemoglobinemia is p-hydroxylaminopropiophenone (PHAPP). envirolink.govt.nzapvma.gov.auapvma.gov.au This biotransformation is thought to primarily occur in the liver, mediated by cytochrome P-450 isoenzymes. envirolink.govt.nz In vitro studies using liver microsomes have confirmed that the hydroxylamine (B1172632) derivative, PHAPP, is the active metabolite. scispace.com

The formation of PHAPP is a crucial step. Following administration, PAPP is absorbed and undergoes metabolic conversion to PHAPP. envirolink.govt.nz This active metabolite is then taken up by red blood cells, where it initiates a redox cycle, oxidizing hemoglobin (Fe2+) to methemoglobin (Fe3+). apvma.gov.au This process, known as the "kreisprozess," involves the conversion of PHAPP to p-nitrosopropiophenone (B13946149) (PNPP), which directly causes the oxidation of heme. apvma.gov.au The lag time often observed between PAPP administration and peak methemoglobin levels is attributed to the time required for PAPP absorption, its metabolism to PHAPP, and the accumulation of PHAPP within erythrocytes to an effective concentration. envirolink.govt.nzenvirolink.govt.nz

Studies comparing PAPP and its metabolite have shown that PHAPP is a more potent and rapidly acting methaemoglobin-forming agent. nih.govresearchgate.net When administered at equimolar doses in rats, PHAPP produced higher peak levels of methemoglobin than the parent compound, PAPP. researchgate.netcapes.gov.br Plasma from rats that were injected with PAPP was also found to be capable of inducing methemoglobin formation when introduced to naive rat erythrocytes, confirming the presence of a circulating active metabolite. researchgate.netresearchgate.net

The metabolic pathways and the resulting metabolites of PAPP show significant variation across different non-human animal species. envirolink.govt.nznih.gov These differences in biotransformation influence the compound's potency and toxicological profile in various animals.

In rats, the primary metabolic route is N-acetylation. envirolink.govt.nzresearchgate.netnih.gov This pathway leads to the formation of N-acetylated derivatives. nih.gov In contrast, canids, such as dogs, primarily metabolize PAPP through ring and aliphatic hydroxylation. envirolink.govt.nzresearchgate.netnih.gov

Cynomolgus monkeys exhibit more complex and multiple metabolic pathways, utilizing both N-acetylation and oxidation. envirolink.govt.nzresearchgate.netnih.gov In the oxidative pathway, PAPP is converted to p-aminobenzoic acid, which is then conjugated with glycine (B1666218) to form p-aminohippuric acid. nih.govresearchgate.netnih.gov Another metabolite, N-acetyl-p-aminophenol, has also been identified in monkeys. nih.gov Analysis of plasma from cynomolgus monkeys also revealed the presence of 4,4'-dipropionylazooxybenene (DAPB), which is thought to be a product derived from PHAPP. nih.gov

Several of the metabolites produced are considered inactive or only weak methaemoglobin producers. In vitro tests on rat blood demonstrated that p-aminobenzoic acid, p-aminohippuric acid, and N-acetyl-p-aminobenzoic acid are weak inducers of methemoglobin. nih.gov The different metabolic routes in various species, such as the enhanced capacity of primates to metabolize PAPP into these non-toxic compounds, contribute to the observed differences in species susceptibility. envirolink.govt.nz An estimated 40-50% of an administered PAPP dose in some models may be metabolized via a first-pass effect into a non-active metabolite. capes.gov.br

The table below summarizes the key metabolites of PAPP identified in non-human animal models and their activity status.

| Metabolite Name | Animal Model(s) | Activity Status |

| p-Hydroxylaminopropiophenone (PHAPP) | Rat, Mouse, Dog, Cat | Active scispace.comenvirolink.govt.nzapvma.gov.aunih.gov |

| p-Nitrosopropiophenone (PNPP) | General (in erythrocytes) | Active (intermediate) apvma.gov.au |

| N-acetyl-p-aminopropiophenone | Rat, Mouse, Monkey | Inactive nih.govresearchgate.net |

| p-Aminobenzoic acid | Monkey, Rat | Inactive/Weak nih.govnih.gov |

| p-Aminohippuric acid | Monkey, Rat | Inactive/Weak nih.govnih.gov |

| N-acetyl-p-aminobenzoic acid | Rat | Inactive/Weak nih.gov |

| N-acetyl-p-aminophenol | Monkey | Inactive nih.gov |

| 4,4'-dipropionylazooxybenene (DAPB) | Monkey | Inactive (derived from PHAPP) nih.gov |

The following table outlines the primary metabolic pathways of PAPP in different animal species.

| Species | Primary Metabolic Pathway(s) | Key Metabolites |

| Rat | N-acetylation researchgate.netnih.gov | N-acetyl-p-aminopropiophenone, p-Hydroxylaminopropiophenone (PHAPP) researchgate.netresearchgate.net |

| Dog | Ring and Aliphatic Hydroxylation researchgate.netnih.gov | Hydroxylated derivatives, p-Hydroxylaminopropiophenone (PHAPP) |

| Cynomolgus Monkey | N-acetylation, Oxidation, Conjugation researchgate.netnih.gov | N-acetyl-p-aminopropiophenone, p-Aminobenzoic acid, p-Aminohippuric acid, 4,4'-dipropionylazooxybenene (DAPB) nih.gov |

| Mouse | N-acetylation nih.gov | N-acetyl-p-aminopropiophenone nih.gov |

Molecular and Biochemical Mechanisms of Action of P Aminopropiophenone Papp

Induction of Methemoglobinemia: Pathways and Physiological Consequences

p-Aminopropiophenone (PAPP) is a potent inducer of methemoglobinemia, a condition characterized by the presence of a higher than normal level of methemoglobin in the blood. envirolink.govt.nzwikipedia.org Methemoglobin is an oxidized form of hemoglobin, where the iron in the heme group is in the ferric (Fe³⁺) state rather than the usual ferrous (Fe²⁺) state. nih.govwikipedia.org This change renders hemoglobin incapable of binding and transporting oxygen, leading to a functional anemia and tissue hypoxia. nih.govnih.gov The toxic effects of PAPP are primarily attributed to this rapid formation of methemoglobin. researchgate.net

Hemoglobin Oxidation and Impairment of Oxygen Transport

The core mechanism of PAPP-induced toxicity lies in its ability to oxidize hemoglobin. wikipedia.org The oxidation of the ferrous iron to the ferric state prevents the reversible binding of oxygen, thereby impairing the oxygen-carrying capacity of the blood. nih.govnih.gov This leads to a state of cellular hypoxia, where tissues are deprived of the necessary oxygen for aerobic respiration. wikipedia.org The blood of an individual with high levels of methemoglobin takes on a characteristic chocolate-brown color. wikipedia.orgava.com.au Levels of methemoglobin exceeding 70% are typically fatal, causing a lethal oxygen deficit in critical organs like the heart and brain. envirolink.govt.nzenvirolink.govt.nz The clinical signs of PAPP-induced methemoglobinemia include lethargy, cyanosis (a bluish discoloration of the skin and mucous membranes), ataxia, unresponsiveness, and ultimately, unconsciousness and death. ava.com.auescholarship.org

Role of N-Hydroxylaminopropiophenone (PHAPP) in Hemoglobin Oxidation

PAPP itself is not the direct oxidizing agent. Following administration, PAPP is absorbed into the bloodstream and undergoes metabolic biotransformation in the liver to its active metabolite, p-hydroxylaminopropiophenone (PHAPP). envirolink.govt.nzenvirolink.govt.nz It is this metabolite, PHAPP, that is a highly effective and rapid oxidizer of hemoglobin to methemoglobin. envirolink.govt.nznih.gov Studies have shown that the administration of PHAPP results in higher peak levels of methemoglobin that are reached more quickly compared to the administration of equimolar doses of PAPP. nih.govscispace.com This supports the role of PHAPP as the primary mediator of PAPP's methemoglobin-inducing effects. The conversion of PAPP to PHAPP is a critical step in the toxic action of the compound. envirolink.govt.nz

Endogenous Methemoglobin Reduction Systems and Recovery Kinetics

The body possesses natural enzymatic systems to counteract the formation of methemoglobin and maintain it at low physiological levels (typically less than 1-2%). envirolink.govt.nzdovepress.com The primary pathway for methemoglobin reduction involves the enzyme NADH-cytochrome b5 reductase. researchgate.net This enzyme utilizes NADH as an electron donor to reduce the ferric iron of methemoglobin back to its ferrous state, thereby restoring the oxygen-carrying capacity of hemoglobin. researchgate.net

A secondary, minor pathway for methemoglobin reduction is the NADPH-methemoglobin reductase pathway. researchgate.net This pathway is dependent on the availability of NADPH, which is generated by the hexose (B10828440) monophosphate shunt. dovepress.com

The kinetics of recovery from PAPP-induced methemoglobinemia depend on the activity of these endogenous reduction systems. The lag time between the peak plasma concentration of PAPP and the peak methemoglobin level is influenced by the rate of PAPP absorption, its metabolism to PHAPP, and the accumulation of PHAPP in red blood cells. envirolink.govt.nz In most species, peak methemoglobin concentrations are observed approximately 30 to 60 minutes after peak plasma PAPP levels. envirolink.govt.nz

Species-Specific Differences in Methemoglobin Formation and Reductase Activity

There are significant species-specific differences in the susceptibility to PAPP-induced methemoglobinemia. envirolink.govt.nz These differences can be attributed to variations in metabolic pathways, the rate of PAPP conversion to PHAPP, and the activity of methemoglobin reductase enzymes. nih.govnih.gov For instance, carnivores such as cats, dogs, and foxes are particularly sensitive to the effects of PAPP, experiencing a rapid onset of symptoms. envirolink.govt.nz This heightened sensitivity is a key reason for its development as a predator control agent. envirolink.govt.nzwikipedia.org

Conversely, many bird species exhibit lower toxicity to PAPP. escholarship.org Studies have also revealed gender-related differences in PAPP toxicity within the same species. For example, female mice have been found to be less susceptible, while female rats and beagles are more susceptible to the effects of PAPP. envirolink.govt.nz

The activity of methemoglobin reductase enzymes also varies between species, which can influence the rate of recovery from methemoglobinemia. nih.gov

Table 1: Species-Specific Susceptibility to PAPP

| Species | Susceptibility | Notes |

| Feral Cats | High | Developed as a control agent for this species. envirolink.govt.nzwikipedia.org |

| Stoats | High | Developed as a control agent for this species. envirolink.govt.nzenvirolink.govt.nz |

| Dogs | High | Off-target poisoning is a concern. ava.com.au |

| Foxes | High | Sensitive to PAPP-induced methemoglobinemia. envirolink.govt.nz |

| Birds | Low | Generally exhibit lower toxicity. escholarship.org |

Indirect Physiological and Histopathological Effects Mediated by High Methemoglobin Concentrations and Hypoxia

The primary toxic action of PAPP is the induction of methemoglobinemia, and the subsequent physiological and histopathological effects are largely indirect consequences of the resulting hypoxia. nih.govnewzealandecology.org The severe oxygen deprivation affects multiple organ systems.

Histopathological examinations of animals exposed to PAPP have revealed changes consistent with hypoxia. In rats, dose-related increases in erythroid hyperplasia, sinusoidal enlargement, erythrophagocytosis, and pigment (presumed to be hemosiderin) deposition were observed in the spleen. scispace.com Pigment was also noted in the Kupffer cells of the liver and in the renal proximal tubular epithelial cells at high doses. scispace.com These findings suggest an increased turnover of red blood cells and the breakdown of hemoglobin.

Elevated levels of serum enzymes such as lactate (B86563) dehydrogenase (LDH), glutamic pyruvic transaminase (GPT), and glutamic-oxaloacetic transaminase (GOT), as well as increased bilirubin (B190676) levels, have been reported in monkeys treated with PAPP. scispace.com These biochemical changes are indicative of cellular damage, likely resulting from the hypoxic conditions, rather than a direct toxic effect of PAPP on the liver. envirolink.govt.nznewzealandecology.org

Investigation of Neurological Activity Modulation (e.g., locomotor activity, effects on neuron function)

The profound hypoxia induced by PAPP-mediated methemoglobinemia has significant neurological consequences. The brain is highly sensitive to oxygen deprivation, and the clinical signs of PAPP toxicity, such as lethargy, ataxia, and unconsciousness, are direct manifestations of this neurological impairment. ava.com.auescholarship.org

While the primary neurological effects are a result of hypoxia, it is important to distinguish these from any direct pharmacological action of PAPP or its metabolites on the central nervous system. Currently, there is a lack of substantial evidence to suggest that p-aminopropiophenone hydrochloride directly modulates neuron function or locomotor activity in a manner independent of the hypoxic state it induces. The observed effects on locomotor activity, such as lethargy and ataxia, are consistent with the general systemic effects of severe oxygen deprivation. ava.com.au

It is important to note that other aminophenones, such as 4-aminopyridine (B3432731) (not a direct analogue of PAPP), are known to be potassium channel blockers and can directly affect neuronal activity and facilitate locomotor patterns. nih.govnih.gov However, the primary mechanism of PAPP's toxicity is firmly established as the induction of methemoglobinemia. envirolink.govt.nzwikipedia.org

Analytical Methodologies for P Aminopropiophenone Hydrochloride and Its Metabolites

Spectrophotometric Detection Techniques

Spectrophotometry offers a classic yet effective approach for the quantification of p-Aminopropiophenone (PAPP). These methods typically leverage the compound's aromatic amine functional group to produce a chromophore that can be measured by UV-Visible spectroscopy.

One established method involves the diazotization of the primary aromatic amine of PAPP with nitrous acid. The resulting diazonium salt is then coupled with a suitable agent, such as N-(1-naphthyl)ethylenediamine dihydrochloride, to form a stable and intensely colored azo dye. The absorbance of this dye solution is then measured at its wavelength of maximum absorbance (λmax) to determine the concentration of PAPP in the sample. This colorimetric reaction provides a sensitive and specific means of detection, particularly in biological fluids like blood and urine.

Furthermore, phosphorimetric methods have been employed for the analysis of PAPP and its primary metabolite, p-hydroxyaminopropiophenone (B1211102) (PHAPP). Both compounds exhibit phosphorescence in an alcohol medium, allowing for their detection and quantification. This technique offers high sensitivity and specificity due to the characteristic excitation and emission wavelengths of the analytes.

| Compound | Technique | Excitation λ (nm) | Emission λ (nm) | Medium |

| p-Aminopropiophenone (PAPP) | Phosphorimetry | 332 | 449 | Alcohol |

| p-Hydroxyaminopropiophenone (PHAPP) | Phosphorimetry | 330 | 450 | Alcohol |

Chromatographic and Spectrometric Approaches for Qualitative and Quantitative Analysis

To achieve higher specificity and the simultaneous analysis of the parent compound and its various metabolites, chromatographic techniques coupled with spectrometric detectors are the methods of choice. These approaches are essential for resolving complex mixtures in biological matrices and for providing structural information for identification.

Gas Chromatography-Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is a powerful technique for separating volatile and thermally stable compounds like PAPP. In GC-FID, the compound is separated on a capillary column and then detected by a flame ionization detector, which provides a response proportional to the mass of carbon atoms. For the analysis of amines like PAPP, specialized columns, such as the Agilent CP-Volamine, are often employed to minimize peak tailing and improve reproducibility.

For qualitative analysis and structural confirmation, GC is coupled with a mass spectrometer (GC-MS). In GC-MS, molecules are separated chromatographically and then ionized, typically by electron ionization (EI). The resulting fragmentation pattern is a unique "fingerprint" of the molecule. The fragmentation of PAPP is predictable based on its chemical structure. Key fragmentation pathways include alpha-cleavage adjacent to the carbonyl group and cleavage of the bond between the carbonyl carbon and the aromatic ring.

Expected GC-MS Fragmentation of p-Aminopropiophenone (PAPP)

| Mass-to-Charge Ratio (m/z) | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 149 | [M]+• (Molecular Ion) | Intact molecule with one electron removed |

| 120 | [M-C2H5]+ | α-cleavage, loss of the ethyl group |

| 92 | [C6H6N]+ | Cleavage of the bond between the carbonyl and the aromatic ring, with hydrogen rearrangement |

| 65 | [C5H5]+ | Loss of HCN from the [C6H6N]+ fragment |

Ultra-High-Performance Liquid Chromatography (UHPLC) and High-Performance Liquid Chromatography (HPLC)

Liquid chromatography is highly versatile for the analysis of a wide range of compounds, including those that are not suitable for GC due to low volatility or thermal instability. Reversed-phase HPLC (RP-HPLC) is the most common mode used for PAPP and its metabolites.

A validated HPLC method for the determination of p-aminophenol, a potential impurity and degradation product related to PAPP, demonstrates the utility of this technique. The method uses a C18 column with a mobile phase consisting of a phosphate (B84403) buffer and methanol, with UV detection. Such methods can be adapted for the quantification of PAPP in bulk drug substances and pharmaceutical formulations. The high sensitivity of modern HPLC systems allows for the detection of impurities at parts-per-million (ppm) levels. scispace.com

Example HPLC Method Parameters for a Related Compound (p-Aminophenol)

| Parameter | Condition |

|---|---|

| Column | RP-18 LiChrospher® (250 mm x 4.00 mm i.d., 5 µm) |

| Mobile Phase | Methanol : 0.01M Phosphate Buffer pH 4.07 (26:74 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 275.8 nm |

| Column Temperature | 30°C |

| Limit of Detection (LOD) | 0.18 µg/mL |

| Limit of Quantification (LOQ) | 0.54 µg/mL |

Data from a validated method for p-aminophenol, a major degradation impurity of paracetamol. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the highly sensitive and selective quantification of drugs and their metabolites in complex biological matrices such as plasma and urine. This technique combines the separation power of liquid chromatography with the specificity of tandem mass spectrometry.

In LC-MS/MS analysis, the parent compound and its metabolites are first separated on an LC column. The eluent is then introduced into a mass spectrometer, where the molecules are ionized (e.g., by electrospray ionization, ESI). The protonated molecule of the target analyte (the precursor ion) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific fragment ion (the product ion) is monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and reduces background noise, enabling very low limits of quantification. nih.govnih.gov

Predicted LC-MS/MS MRM Transitions for PAPP and its Metabolites

| Compound | Precursor Ion (Q1) [M+H]⁺ (m/z) | Product Ion (Q3) (m/z) | Proposed Fragmentation |

|---|---|---|---|

| p-Aminopropiophenone (PAPP) | 150.2 | 121.2 | Loss of ethyl group (-C2H5) |

| p-Hydroxyaminopropiophenone (PHAPP) | 166.2 | 121.2 | Loss of ethyl group (-C2H5) from the N-hydroxylated intermediate |

| N-Acetyl-p-aminopropiophenone | 192.2 | 150.2 | Loss of acetyl group (-C2H2O) |

Note: These transitions are theoretical and would require experimental optimization for a validated analytical method.

This multi-faceted analytical approach, from screening with spectrophotometry to definitive quantification with LC-MS/MS, provides a comprehensive toolkit for the study of p-aminopropiophenone hydrochloride.

Applied Research and Development of P Aminopropiophenone Papp in Animal Management

Development as a Vertebrate Pesticide for Introduced Predator Control

Para-aminopropiophenone (PAPP) has been developed as a vertebrate pesticide primarily for the management of introduced predator species. sciprofiles.comsquarespace.com Initially investigated in the 1960s as a potential antidote for cyanide and radiation poisoning, its specific toxicity to carnivores was noted in early experiments. researchgate.netenvirolink.govt.nzenvirolink.govt.nz This observation led to research in the United States in the 1980s exploring its use for controlling coyotes. sciprofiles.comenvirolink.govt.nz Subsequently, extensive research in New Zealand and Australia has focused on developing PAPP for the control of invasive predators such as stoats, feral cats, foxes, and wild dogs, which pose a significant threat to native wildlife. sciprofiles.comsquarespace.comresearchgate.net

In New Zealand, where native fauna evolved without mammalian predators, introduced species like stoats and feral cats have had a devastating impact on bird populations. squarespace.comenvirolink.govt.nz The development of a humane and target-specific toxin was considered highly desirable to supplement traditional control methods like trapping. squarespace.comenvirolink.govt.nz PAPP was identified as a promising candidate due to its higher toxicity in carnivores compared to many other species, particularly birds. squarespace.comresearchgate.net Following extensive research into its efficacy, animal welfare profile, and toxicology, a PAPP-based paste was approved in New Zealand in 2011 for the control of stoats and feral cats. researchgate.netenvirolink.govt.nz

Similarly, in Australia, PAPP has been developed to manage populations of red foxes and wild dogs, which impact both livestock and native fauna. invasives.com.ausquarespace.com The research and development effort, spanning over a decade, resulted in the registration of PAPP-based baits, offering an alternative to other toxins like sodium fluoroacetate (B1212596) (1080). invasives.com.auwikipedia.org The development of PAPP represents a move towards a new generation of vertebrate toxic agents with a focus on humaneness and safety. researchgate.net

Comparative Species Susceptibility and Selectivity Studies

A key aspect of PAPP's development has been the extensive research into its varying effects across different species, aiming to maximize its effectiveness on target predators while minimizing harm to non-target animals.

Susceptible Mammalian Carnivores (e.g., Stoats, Feral Cats, Foxes, Wild Dogs)

Mammalian carnivores have demonstrated a particular sensitivity to PAPP. envirolink.govt.nzpestsmart.org.au The toxin's mode of action involves inducing methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen effectively. apvma.gov.au This leads to hypoxia, causing lethargy, unconsciousness, and ultimately death. ava.com.auscispace.com Carnivores are more susceptible because they are less efficient at converting methemoglobin back to normal hemoglobin. publish.csiro.au

Pen trials and field studies have established the lethal doses for various target species. For instance, research in New Zealand determined that a dose of 20-34 mg/kg was lethal for feral cats, while 37-95 mg/kg was lethal for stoats. squarespace.comresearchgate.net Studies on wild dogs indicated a lethal dose range of 26-43 mg/kg. squarespace.com In controlled trials in Australia, PAPP administered in ejectors was effective against wild dogs and foxes, with mean times to death of 84 minutes and 121 minutes, respectively. nih.gov The rapid action of PAPP, often leading to death within two hours of ingesting a lethal dose, is a notable characteristic. envirolink.govt.nzresearchgate.net

| Species | Lethal Dose (mg/kg) | Reference |

|---|---|---|

| Feral Cats | 20-34 | squarespace.comresearchgate.net |

| Stoats | 37-95 | squarespace.comresearchgate.net |

| Wild Dogs | 26-43 | squarespace.com |

Less Susceptible Non-Target Species (e.g., Rodents, Birds, Marsupials)

In contrast to carnivores, many other animals, including rodents, birds, and marsupials, have shown lower susceptibility to PAPP. squarespace.comscispace.com This selectivity is a crucial factor in its application for predator control, as it helps to reduce the risk to native wildlife and other non-target species.

Research has shown that birds, in general, are significantly less affected by PAPP than mammalian carnivores. envirolink.govt.nzscispace.com However, some bird species have shown adverse effects, highlighting the importance of delivery systems that limit their exposure. researchgate.net Studies on brushtail possums and dama wallabies in New Zealand also indicated low susceptibility. nih.gov Specifically, the LD50 (the dose lethal to 50% of a test population) for brushtail possums was greater than or equal to 500 mg/kg, and for dama wallabies, it was 89 mg/kg. nih.gov However, the same study found that mallard ducks were more susceptible than other bird species tested, with an LD50 of 38 mg/kg. nih.gov

Rodents and rabbits also appear to tolerate PAPP relatively well due to their efficient enzymatic systems for reducing methemoglobin. envirolink.govt.nz One study highlighted that the southern brown bandicoot was found to be more susceptible to PAPP than wild dogs or foxes. nih.gov This underscores the need for careful risk assessment and mitigation strategies for specific non-target species in areas where PAPP is used.

| Species | LD50 (mg/kg) | Reference |

|---|---|---|

| Brushtail Possum | >=500 | nih.gov |

| Dama Wallaby | 89 | nih.gov |

| Mallard Duck | 38 | nih.gov |

Formulation Science and Delivery Systems for Optimized Efficacy and Reduced Non-Target Exposure

The development of effective and safe delivery systems is a cornerstone of PAPP's application in predator control. Research has focused on creating formulations that are palatable to target species while minimizing the risk of exposure to non-target animals.

In New Zealand, PAPP has been formulated into a paste that is mixed with fresh meat baits. researchgate.netenvirolink.govt.nz These baits are then placed in bait stations designed to allow access for stoats and feral cats while excluding larger animals and certain birds. envirolink.govt.nz The paste formulation contains 40% PAPP, and a small, pea-sized amount is sufficient to deliver a lethal dose in a 10-20g meat bait. envirolink.govt.nzenvirolink.govt.nz

In Australia, PAPP is available in manufactured baits such as FOXECUTE® for foxes and DOGABAIT® for wild dogs. invasives.com.auava.com.au These products contain a specific amount of PAPP within a solid bait matrix. apvma.gov.au Another innovative delivery system developed in Australia is the canid pest ejector (CPE), which delivers a powdered form of PAPP. nih.gov

A significant advancement in formulation science is the development of encapsulated PAPP. publish.csiro.au The "Curiosity®" bait for feral cats, for example, uses a hard-shelled delivery vehicle (HSDV) containing the PAPP. publish.csiro.au This small pellet is embedded within a meat lure and is designed to exploit the feeding behavior of cats, who tend to chew their food more thoroughly than many native species, thus breaking the capsule and releasing the toxin. wikipedia.orgpublish.csiro.au This targeted delivery mechanism greatly reduces the risk of poisoning non-target animals that might consume the bait. wikipedia.org

Future research is aimed at developing long-life baits and resetting toxin delivery systems to enable more sustained and long-term predator control. researchgate.netenvirolink.govt.nz

Strategies for Reversal of Effects: Methylene (B1212753) Blue Antidotal Action

A key safety feature of PAPP is the existence of a simple and effective antidote: methylene blue. researchgate.netenvirolink.govt.nzenvirolink.govt.nz In cases of accidental poisoning, the administration of methylene blue can reverse the effects of PAPP, even in animals close to death. ava.com.au

Methylene blue works by acting as a co-factor for the enzyme NADPH-methemoglobin reductase, which enhances the conversion of methemoglobin back to hemoglobin, thereby restoring the blood's oxygen-carrying capacity. envirolink.govt.nz This is particularly relevant for treating accidental poisoning in domestic animals, such as dogs, which are highly susceptible to PAPP. envirolink.govt.nzpestsmart.org.au

The administration of methylene blue must be done intravenously by a veterinarian. ava.com.au The promptness of treatment is crucial, as PAPP can be fatal within 45 to 90 minutes after consumption. ava.com.au While an effective antidote exists, its use requires professional veterinary intervention. invasives.com.auinvasives.com.au Research is ongoing to potentially make the antidote more readily available for faster application in emergency situations. invasives.com.au

Assessment of Biological Outcomes in Animal Models Related to Humane Pest Control

A primary consideration in the development of PAPP has been the humaneness of its action. researchgate.netscispace.com The toxic mechanism of PAPP, which induces a lethal lack of oxygen, is considered to be relatively humane compared to some other vertebrate pesticides. researchgate.netava.com.au

Animal models have been crucial in assessing the welfare impact of PAPP. squarespace.compestsmart.org.au Observations from pen trials with target species like stoats, feral cats, and wild dogs have consistently shown that after ingesting a lethal dose, the animals become progressively lethargic and sleepy before losing consciousness and dying. squarespace.comresearchgate.netenvirolink.govt.nz The onset of clinical signs, such as lethargy and lack of coordination, is rapid, typically appearing within 10 to 35 minutes in stoats and cats. researchgate.netenvirolink.govt.nz Death usually occurs within two hours without signs of significant distress, spasms, or convulsions. squarespace.comresearchgate.net

Future Research Directions and Unexplored Avenues for P Aminopropiophenone Hydrochloride

Refined Understanding of Metabolic Pathways and Their Regulation in Diverse Species

The metabolism of p-Aminopropiophenone (PAPP) is known to vary significantly across different animal species, a factor that critically influences its toxicity and efficacy. While the primary mechanism of action involves the biotransformation of PAPP to its active metabolite, p-hydroxylaminopropiophenone (PHAPP), which induces methemoglobinemia, the specific enzymatic pathways and their regulation are not fully elucidated across a broad spectrum of vertebrates.

Future research should focus on a more detailed comparative analysis of PAPP metabolism. Studies have shown that in rats, PAPP is primarily metabolized through N-acetylation, whereas dogs utilize ring and aliphatic hydroxylation. Monkeys exhibit a more complex metabolic profile, employing both N-acetylation and oxidation pathways. Understanding these differences is crucial, as they may explain the observed variations in species sensitivity. For instance, mammalian carnivores are particularly susceptible to PAPP, which has led to its investigation as a control agent for species like coyotes.

Key areas for future investigation include:

Identification of Specific Cytochrome P450 (CYP) Isoenzymes: Research has implicated CYP2C11, 2E1, and 3A in rats, and CYP2C, 2E1, and likely 3A4 in humans in the metabolism of PAPP. A broader investigation across diverse wildlife species is needed to identify the key CYP enzymes responsible for PAPP's biotransformation. This knowledge will be instrumental in predicting species-specific sensitivity.

Role of N-acetyltransferases (NATs): The metabolism of aromatic amines like PAPP often involves N-acetylation. Notably, canids lack this enzymatic pathway, which could contribute to their heightened sensitivity. Further studies on the presence and activity of NATs in various species will provide valuable insights.

Regulation of Metabolic Pathways: The factors that regulate the expression and activity of these metabolic enzymes in response to PAPP exposure are largely unknown. Research into the genetic and environmental factors influencing these pathways will offer a more complete picture of PAPP's metabolic fate.

Quantitative Metabolite Profiling: Advanced analytical techniques can be employed to create detailed metabolic fingerprints in different species following PAPP exposure. This will not only identify known metabolites but also potentially uncover novel metabolic pathways.

A deeper understanding of these metabolic intricacies will be invaluable for predicting the ecological risks associated with PAPP and for developing more targeted and humane applications.

Table 1: Known Metabolic Pathways of p-Aminopropiophenone in Different Species

| Species | Primary Metabolic Pathway(s) | Key Metabolites | Reference(s) |

| Rats | N-acetylation | N-acetyl-p-aminobenzoic acid | |

| Dogs | Ring and Aliphatic Hydroxylation | - | |

| Cynomolgus Monkeys | N-acetylation and Oxidation | p-aminobenzoic acid, p-aminohippuric acid, 4,4'-dipropionylazooxybenene | |

| Humans | Likely involves CYP2C, CYP2E1, and CYP3A4 | - |

This table is based on available data and highlights the need for more comprehensive comparative studies.

Advanced Structural Modification for Enhanced Selectivity and Efficacy in Specific Applications

The chemical structure of p-Aminopropiophenone offers a scaffold for modification to enhance its properties for specific applications. Future research in this area will likely focus on synthesizing analogs with improved selectivity for target species and greater efficacy, potentially with reduced non-target impacts.

One promising avenue is the development of derivatives that can circumvent resistance mechanisms. For example, in the field of antibiotics, structural modifications have been successfully employed to overcome enzymatic degradation by pathogens. A similar approach could be applied to PAPP, designing analogs that are less susceptible to detoxification pathways in non-target species while retaining or enhancing their activity in target species.

Key research directions for structural modification include

Q & A

What validated analytical methods are recommended for quantifying p-Aminopropiophenone hydrochloride in experimental samples?

Basic Research Question

Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is widely used, employing mobile phases such as acetonitrile and phosphate buffers (pH 4.5–4.7). For example, ion-pair chromatography using ammonium phosphate buffer (3.45 g/L) adjusted to pH 4.5 with phosphoric acid and acetonitrile (35:65 v/v) provides reliable separation and quantification . Method validation should include linearity (e.g., 0.1–10 µg/mL), precision (RSD < 2%), and recovery studies (>95%).

What are the key safety protocols for handling this compound in laboratory settings?

Basic Research Question

Mandatory personal protective equipment (PPE) includes nitrile gloves (JIS T 8116), chemical safety goggles (JIS T 8147), and lab coats. Use fume hoods for weighing and solution preparation to avoid inhalation. In case of skin contact, wash immediately with water for 15 minutes and seek medical attention if irritation persists . Spills should be contained with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste under local regulations .

What synthetic routes are commonly employed for the laboratory-scale preparation of this compound?

Basic Research Question

A two-step synthesis is typical:

Amination : React propiophenone with ammonia or dimethylamine under high-pressure conditions (e.g., 80–100°C, 5–10 bar) to form the free base.

Salt Formation : Treat the free base with concentrated hydrochloric acid (HCl) in ethanol, followed by recrystallization from acetone to yield the hydrochloride salt (mp 135–145°C) . Purity (>96%) is confirmed via melting point analysis and NMR.

How can researchers resolve contradictions in reported toxicity profiles of this compound across different animal models?

Advanced Research Question

Discrepancies in LD₅₀ values (e.g., 19–57 mg/kg in possums vs. ferrets) may arise from species-specific metabolic pathways. To address this:

- Conduct comparative pharmacokinetic studies measuring plasma half-life and metabolite profiles (e.g., p-hydroxyaminopropiophenone) .

- Use in vitro hepatocyte models to assess interspecies cytochrome P450 activity differences.

- Apply dose-response modeling to extrapolate safe thresholds for untested species .

What strategies optimize the stability of this compound in aqueous solutions during long-term experiments?

Advanced Research Question

Degradation occurs via photolysis and oxidation. Mitigation strategies include:

- Storing solutions in amber glass vials at 4°C, with nitrogen gas purging to minimize oxidation .

- Adding stabilizers like 0.1% ascorbic acid to scavenge free radicals.

- Monitoring degradation via HPLC-UV at 254 nm; discard solutions if impurity peaks exceed 5% .

How does the hydrochloride salt form of p-Aminopropiophenone influence its pharmacokinetic properties compared to the free base?

Advanced Research Question

The hydrochloride salt enhances aqueous solubility (e.g., 25 mg/mL vs. 3 mg/mL for the free base), improving bioavailability. However, it may alter absorption kinetics:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.